(E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[[1-(4-hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-15-4-6-17(7-5-15)9-13-23(21,22)19-14-18(10-3-11-18)16(2)8-12-20/h4-7,9,13,16,19-20H,3,8,10-12,14H2,1-2H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYKMSZMRMNXIC-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2(CCC2)C(C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2(CCC2)C(C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been linked to thecytochrome P450 system. This system plays a crucial role in the metabolism of various substances within the body.
Mode of Action
Compounds of a similar nature have been observed to undergo oxidation by the cytochrome p450 system. This leads to the production of various metabolites, some of which may have biological activity.
Biochemical Pathways
The cytochrome P450 system is involved in the metabolism of various drugs and endogenous compounds.
Biological Activity
(E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide is a sulfonamide derivative with a complex structure that has garnered attention for its potential biological activities, particularly in the field of cancer research. The compound's structural features, including the cyclobutyl ring and sulfonamide group, suggest various mechanisms of action that could be exploited therapeutically.
Structural Characteristics
The compound is characterized by:
- Sulfonamide Functional Group : Known for antibacterial properties, this group may also influence other biological activities.
- Cyclobutyl Ring : This unique structure could enhance selectivity towards specific biological targets.
- Hydroxybutyl and Methylphenyl Moieties : These substituents may facilitate interactions with cellular components and receptors.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer properties . It has shown cytotoxic effects against various cancer cell lines, including:
- Breast Cancer
- Lung Cancer
- Prostate Cancer
The proposed mechanisms of action include:
- Inhibition of Cell Proliferation : The compound appears to interfere with the cell cycle, leading to reduced growth rates in cancer cells.
- Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have evaluated the compound's efficacy and mechanisms:
- Cytotoxicity Studies : A study demonstrated that this compound exhibited IC50 values ranging from 5 to 10 nM against various drug-resistant cancer cell lines, indicating potent anticancer activity .
- Xenograft Models : In vivo studies using nude mice xenografts showed a dramatic reduction in tumor size when treated with this compound, suggesting its potential for therapeutic use .
- Mechanistic Insights : Further mechanistic studies revealed that the compound disrupts microtubule formation and arrests cells in the mitotic phase, which is critical for its anticancer activity .
Structure-Activity Relationship (SAR)
A quantitative structure-activity relationship (QSAR) analysis has been performed to understand how structural modifications influence biological activity. Key findings include:
- The electronic and steric descriptors of the compound significantly correlate with its anticancer activity.
- Substituents on the phenyl ring enhance selectivity towards specific molecular targets, particularly in endothelin receptor antagonism .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Simple sulfonamide | Antibacterial |
| Celecoxib | Sulfonamide with aromatic rings | COX-2 inhibitor |
| Benzene sulfonamide | Basic sulfonamide structure | Antimicrobial |
| Niflumic acid | Non-steroidal anti-inflammatory | Pain relief |
The unique configuration of this compound enhances its selectivity and efficacy compared to traditional sulfonamides.
Scientific Research Applications
Anticancer Properties
Research has indicated that (E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide exhibits cytotoxic effects against several cancer cell lines, including:
- Breast Cancer
- Lung Cancer
- Prostate Cancer
The compound's mechanism of action is believed to involve the inhibition of cell proliferation and the induction of apoptosis, although detailed pathways are still under investigation. Preliminary studies suggest that its structural features enhance its interaction with biological targets, potentially leading to more selective therapeutic effects compared to traditional agents.
Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. Given the sulfonamide moiety in this compound, it may also exhibit antimicrobial activity against various pathogens. Research into its efficacy against specific bacterial strains is ongoing, with promising preliminary results indicating potential applications in treating bacterial infections.
Structure-Activity Relationship (SAR) Analysis
The structure of this compound allows for extensive SAR analysis. By comparing it with other sulfonamide derivatives, researchers can identify key structural features that contribute to its biological activity.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Simple sulfonamide | Antibacterial |
| Celecoxib | Sulfonamide with aromatic rings | COX-2 inhibitor |
| Benzene sulfonamide | Basic sulfonamide structure | Antimicrobial |
| Niflumic acid | Non-steroidal anti-inflammatory | Pain relief |
This table highlights how variations in structure can lead to diverse pharmacological effects, underscoring the importance of structural modifications in developing new therapeutic agents.
Molecular Docking
Molecular docking studies are being employed to predict how this compound interacts with various biological macromolecules such as proteins and nucleic acids. These studies help elucidate binding affinities and potential mechanisms of action, providing insights into how the compound may exert its effects at a molecular level.
High-throughput Screening
High-throughput screening techniques are utilized to evaluate the compound's activity against a wide array of biological targets rapidly. This approach accelerates the identification of promising candidates for further development in therapeutic applications.
Toxicity and Safety Profile
Assessing the toxicity and safety profile of this compound is crucial for its potential therapeutic use. Studies on toxicity profiles will inform researchers about the safe dosage ranges and any possible side effects associated with this compound, ensuring that it meets safety standards for clinical applications.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share the ethenesulfonamide core but differ in substituents, leading to variations in physicochemical and biological properties:
Key Observations:
- Polarity and Solubility : Compound 6l (with methoxy and hydroxy groups) exhibits higher polarity compared to the target compound, which has a single hydroxyl group. This may influence pharmacokinetic properties like absorption and distribution .
- Reactivity : The azide-containing analog () is highly reactive, enabling applications in bioconjugation, whereas the target compound’s hydroxyl group may participate in hydrogen bonding with biological targets .
Crystallographic and Spectroscopic Validation
- Structural Confirmation : Tools like SHELXL () and ORTEP-III () are critical for resolving stereochemistry and confirming substituent positions in analogs, ensuring reliable comparisons .
- NMR and IR Data : , and 9 provide detailed spectroscopic profiles for analogs, which can guide characterization of the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
